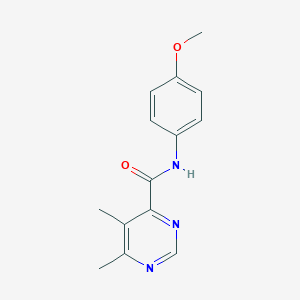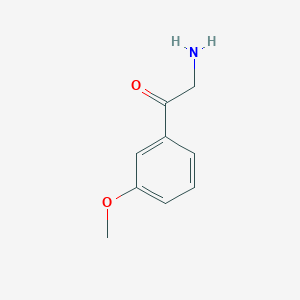
6-Fluoro-8-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-8-methylisoquinoline is a chemical compound belonging to the isoquinoline family. It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 8th position of the isoquinoline ring. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications in various fields.
Mecanismo De Acción
Target of Action
6-Fluoro-8-methylisoquinoline belongs to the class of compounds known as fluoroquinolones . Fluoroquinolones primarily target bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including this compound, interact with their targets by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction inhibits the DNA replication process, leading to cell death . This mechanism of action makes fluoroquinolones very effective in killing bacteria .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial DNA replication and repair . By inhibiting DNA gyrase and DNA topoisomerase IV, this compound disrupts these pathways, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy male volunteers . After oral administration, peak serum concentrations were reached between 1 and 2 hours . The elimination half-life was 7 to 8 hours, independent of the doses . The compound was mainly excreted unchanged in the urine, with 82 to 88% of the doses appearing for 72 hours . The serum protein binding was 20%, independent of the concentrations in serum .
Result of Action
The primary result of this compound’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA replication and repair, this compound prevents bacteria from proliferating, leading to their death .
Action Environment
The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of certain ions, such as magnesium and calcium, can affect the activity of fluoroquinolones . Additionally, pH levels can also influence the stability and efficacy of this compound
Métodos De Preparación
The synthesis of 6-Fluoro-8-methylisoquinoline involves several methodologies. One common approach is the direct introduction of a fluorine atom onto the isoquinoline ring. This can be achieved through various reactions, including cyclization of a precursor bearing a pre-fluorinated benzene ring or simultaneous installation of an isoquinoline framework and a fluorine substituent . Industrial production methods often involve the use of palladium-catalyzed coupling reactions, copper-catalyzed cyclizations, and other advanced organic synthesis techniques .
Análisis De Reacciones Químicas
6-Fluoro-8-methylisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various organometallic compounds. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Fluoro-8-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying various biological processes.
Medicine: It is explored for its potential therapeutic properties, including antibacterial and antineoplastic activities.
Industry: The compound is used in the development of materials with unique properties, such as organic light-emitting diodes (OLEDs) and other advanced materials
Comparación Con Compuestos Similares
6-Fluoro-8-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines. Similar compounds include:
Fluoroquinolones: Known for their broad-spectrum antibacterial activity.
Trifluoromethylated Isoquinolines: These compounds have unique properties due to the presence of trifluoromethyl groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-fluoro-8-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHHQZQMWPXLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1,5-dibenzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2839429.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2839432.png)
![2-(4-fluorophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2839434.png)
![Methyl 5-[(2,3,4,5,6-pentachlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2839437.png)


![N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)


![3-(4-Chlorophenyl)-5-(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2839448.png)

